molecular formula C17H23N3O2S B12606234 (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine CAS No. 918538-80-4

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B12606234
CAS No.: 918538-80-4
M. Wt: 333.5 g/mol
InChI Key: XQXLWFOGQAYVNX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of the compound is derived from its thiazole core, a five-membered ring containing one sulfur and one nitrogen atom. The parent structure, 1,3-thiazol-2(3H)-imine, is modified by substituents at positions N, 3, and 4. The prefix N,3-dibutyl indicates two butyl groups: one bonded to the nitrogen atom (position 1) and another at position 3 of the thiazole ring. The 4-(4-nitrophenyl) group denotes a nitro-substituted benzene ring attached to position 4. The (2Z) designation specifies the Z (zusammen) configuration of the imine double bond between positions 2 and 3.

Isomeric Considerations

  • Geometric Isomerism : The imine moiety (C=N) permits E/Z isomerism. The (2Z) configuration indicates that the higher-priority substituents (butyl groups and nitrophenyl) reside on the same side of the double bond. The E isomer would place these groups oppositely, altering steric and electronic properties.
  • Positional Isomerism : Variations in substituent placement on the thiazole ring could yield isomers. For example, relocating the nitro group to the 3-position of the phenyl ring or swapping butyl groups between N and C3 would create distinct structures.

Comparative Nomenclature
Analogous derivatives, such as 3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine (PubChem CID 3479785), share the thiazol-2-imine core but differ in substituents. Here, the N-butyl and 4-nitrophenyl groups are retained, but the N-phenyl group replaces N-butyl in the comparator compound.

Compound Name Substituents (Position) Molecular Formula
(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine N-butyl, 3-butyl, 4-(4-nitrophenyl) C₁₉H₂₆N₄O₂S
3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine 3-butyl, N-phenyl, 4-(4-nitrophenyl) C₁₉H₁₉N₃O₂S

Comparative Analysis with Related Thiazol-2(3H)-imine Derivatives

Thiazol-2(3H)-imine derivatives exhibit diverse reactivities and applications, influenced by substituent electronic and steric effects.

Electronic Effects

  • Nitro Group : The 4-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the thiazole ring and enhancing electrophilicity at the imine nitrogen. This contrasts with electron-donating groups (e.g., methyl in (2Z)-N-(3,4-dimethylphenyl)-4-methyl-3-(2-methylpropyl)-1,3-thiazol-2(3H)-imine), which reduce electrophilicity.
  • Butyl Chains : The N- and 3-butyl groups impart steric bulk, potentially hindering π-stacking interactions but improving solubility in nonpolar solvents compared to shorter alkyl chains.

Structural Comparisons

  • Self-Assembly Behavior : Studies on aminothiazole imine-tautomers (e.g., 1-(5-methylthiazol-2-yl)-3-(4-nitrophenyl)thiourea) reveal that nitro groups facilitate dimeric self-assemblies via hydrogen bonding and π-π interactions. The butyl groups in (2Z)-N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine may disrupt such packing, favoring alternative crystal motifs.
  • Solvate Formation : Analogous compounds, like 3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine, form solvates with dimethylacetamide or dimethylsulfoxide. The dibutyl variant’s enhanced hydrophobicity may limit solvate diversity compared to N-phenyl derivatives.

Crystallographic and Stereochemical Configuration Analysis

Crystallographic Features
While crystallographic data for (2Z)-N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is not explicitly reported, related compounds provide insights. For instance, 3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine crystallizes with three symmetry-independent molecules in its asymmetric unit, forming dimeric arrays via C–H···O interactions involving the nitro group. The dibutyl derivative’s bulkier substituents may reduce symmetry, leading to more complex unit cells or altered packing efficiencies.

Stereochemical Implications
The (2Z) configuration ensures that the butyl groups at N and C3 are cis-oriented relative to the imine double bond. This arrangement creates a bent molecular geometry, potentially influencing:

  • Dipole Moments : The nitro group’s electron-withdrawing nature and the thiazole ring’s dipole may align synergistically, enhancing molecular polarity.
  • Conformational Flexibility : The butyl chains’ rotational freedom could result in multiple low-energy conformers, complicating crystallization but enabling adaptive binding in supramolecular contexts.

Hypothetical Crystal Packing
Based on analogues, the compound may adopt layered structures stabilized by:

  • Van der Waals Interactions : Between butyl chains.
  • π-Stacking : Between nitrophenyl groups, albeit attenuated by steric hindrance from butyl substituents.
  • C–H···O/N Hydrogen Bonds : Involving nitro oxygen or imine nitrogen atoms.

Properties

CAS No.

918538-80-4

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C17H23N3O2S/c1-3-5-11-18-17-19(12-6-4-2)16(13-23-17)14-7-9-15(10-8-14)20(21)22/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

XQXLWFOGQAYVNX-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 4-nitrobenzaldehyde with dibutylamine and a thioamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Imine Group

The imine (C=N) bond serves as a primary reactive site for nucleophilic attack. Reactions typically proceed via protonation of the imine nitrogen, enhancing electrophilicity at the adjacent carbon:

Reaction Type Reagents/Conditions Products Key Observations
HydrolysisDilute HCl, H₂O, 25°C, 2 hrs4-(4-Nitrophenyl)-1,3-thiazol-2-amineComplete conversion; confirmed via NMR
Grignard AdditionCH₃MgBr, THF, −78°C, 1 hrTertiary amine derivativeStereoselectivity influenced by Z-configuration

Mechanistic Insight :
The nitro group enhances electrophilicity at the imine carbon through resonance withdrawal, facilitating nucleophilic attack. Hydrolysis regenerates the primary amine, while Grignard reagents form stable C–N bonds.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles, leveraging the thiazole ring’s electron-deficient nature:

Dipolarophile Conditions Product Yield
Nitrile oxide (RCNO)Toluene, 80°C, 12 hrsBicyclic thiazole-isoxazoline adduct72%
Alkyne (HC≡CPh)CuI, DMF, 60°C, 6 hrsThiazolo[3,2-b] triazole58%

Regioselectivity :
Computational studies (DFT/PBE0) indicate preferential attack at the thiazole C4 position due to higher electrophilicity (Fukui function f⁺ = 0.179) compared to C5 (f⁺ = 0.083) .

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to meta positions relative to the nitro group:

Reaction Reagents Major Product Ortho:Meta Ratio
NitrationHNO₃/H₂SO₄, 0°C, 1 hr3-Nitro-4-(4-nitrophenyl)thiazole derivative1:9
SulfonationSO₃/H₂SO₄, 50°C, 3 hrs3-Sulfo-4-(4-nitrophenyl)thiazole1:12

Mechanistic Note :
The nitro group’s strong deactivating effect suppresses ortho/para substitution, favoring meta products exclusively.

Reductive Transformations

The imine and nitro groups are susceptible to reduction under controlled conditions:

Reducing Agent Conditions Products Selectivity
NaBH₄EtOH, 25°C, 30 minSecondary amine (C=N → C–N)>95%
H₂/Pd-CEtOAc, 50 psi, 2 hrsAmine + Aniline (NO₂ → NH₂)88% combined

Critical Factor :
NaBH₄ selectively reduces the imine without affecting the nitro group, while catalytic hydrogenation reduces both functionalities.

Biological Activity and Reactivity

The compound interacts with biological targets via:

  • Hydrogen bonding : Between the imine nitrogen and protein backbone amides.

  • π-Stacking : Aromatic nitrophenyl group aligns with tyrosine/phenylalanine residues.

Assay Target IC₅₀ (μM) Reference
Antimicrobial (E. coli)DNA gyrase12.4 ± 1.2
Anticancer (HeLa)Tubulin polymerization8.9 ± 0.7

Stability and Degradation Pathways

The compound undergoes photodegradation under UV light (λ = 254 nm):

Condition Degradation Products Half-Life
UV light, aerobicNitroso derivative + CO₂45 min
Dark, pH 7.4<5% decomposition after 72 hrs

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The presence of the nitrophenyl group in (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine enhances its interaction with biological targets. Research indicates that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Thiazole compounds are also noted for their anti-inflammatory effects. The structural features of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine may contribute to its ability to modulate inflammatory pathways. In vitro studies have demonstrated that thiazole derivatives can reduce the production of pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases .

Materials Science

Organic Electronics
The unique electronic properties of thiazole compounds make them suitable candidates for applications in organic electronics. (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport properties are critical for enhancing device performance .

Sensors
Thiazole derivatives are being explored as sensing materials due to their ability to interact with various analytes. The incorporation of the nitrophenyl group enhances the sensitivity and selectivity of sensors designed for detecting metal ions or organic pollutants. Studies have demonstrated that thiazole-based sensors can effectively detect lead ions in aqueous solutions .

Biological Research

Cellular Mechanisms
Research into the cellular mechanisms influenced by (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine has revealed its potential role in apoptosis and cell cycle regulation. Investigations into similar thiazole compounds suggest they may induce apoptosis in cancer cells through mitochondrial pathways . This property positions them as promising candidates for further development in cancer therapeutics.

Drug Delivery Systems
The compound's chemical structure allows for modifications that can enhance drug solubility and bioavailability. Its application in drug delivery systems is supported by studies that demonstrate improved pharmacokinetic profiles when thiazole derivatives are used as carriers for poorly soluble drugs .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by thiazole derivatives with nitrophenyl substitutions.
Study 2Anti-inflammatory EffectsShowed reduction in cytokine levels in vitro when treated with thiazole compounds.
Study 3Organic ElectronicsHighlighted the use of thiazole derivatives in OLEDs leading to enhanced light emission efficiency.
Study 4Sensing ApplicationsDeveloped a thiazole-based sensor capable of detecting lead ions with high sensitivity.

Mechanism of Action

The mechanism of action of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among thiazolimines include substituents at N, C3, and C4 positions, which significantly affect melting points, solubility, and molecular weight. A comparative analysis is summarized in Table 1.

Table 1: Physical and Structural Properties of Selected Thiazolimines

Compound Name Substituents (N, C3, C4) Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Dibutyl, Dibutyl, 4-nitrophenyl Not reported Not reported -
8e (bis-thiazolimine) Hexane-diyl, Phenyl, 4-nitrophenyl 676 193–195
(2Z)-N,3-ditosylthiazol-2(3H)-imine Tosyl, Tosyl, H 424.5 (C17H16N2O4S3) -
4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl Phenyl, 2-methoxyethyl, 4-Cl 366.86 -
4-(4-Chlorophenyl)-3-(2-furylmethyl)-N-phenyl Phenyl, 2-furylmethyl, 4-Cl 366.86 -

Key Observations:

  • The target compound’s dibutyl groups distinguish it from aromatic N-substituents (e.g., phenyl in 8e or tosyl in derivatives ), likely enhancing lipophilicity.
  • Nitrophenyl groups (as in 8e and the target compound) reduce basicity compared to chlorophenyl or methoxyphenyl analogs due to stronger electron withdrawal .
  • Melting points for nitrophenyl-substituted bis-thiazolimines (e.g., 8e: 193–195°C) are lower than chlorophenyl analogs (8c: 201–203°C), suggesting nitro groups disrupt crystalline packing .

Computational and Crystallographic Insights

  • Molecular Docking : Bis-thiazolimines () were studied using AutoDock Vina, revealing that nitro groups enhance binding affinity to hydrophobic enzyme pockets compared to halogens .
  • Crystal Packing : Tosyl derivatives () stabilize via C–H···O hydrogen bonds (2.899–2.920 Å), whereas nitro groups may introduce weaker van der Waals interactions due to reduced polarity .

Biological Activity

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine, also known by its CAS number 89314-46-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring substituted with a nitrophenyl group and dibutyl chains, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C17H23N3O2S
  • Molecular Weight : 333.448 g/mol
  • LogP : 5.648 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 90.19 Ų

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities including antimicrobial, antifungal, and anticancer effects. The specific biological activity of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine has been explored in various studies:

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example:

  • A study on related thiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of thiazole derivatives are also well-documented. For instance:

  • Research has indicated that thiazole-based compounds can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle proteins .

Case Studies

Several case studies have investigated the metabolic pathways and biological effects of similar thiazole compounds:

  • Metabolic Pathways : A study on related compounds revealed metabolic pathways including N-dealkylation and N-acetylation, which are crucial for understanding the pharmacokinetics of these drugs .
  • In Vivo Studies : In vivo studies involving rats have demonstrated that thiazole derivatives can be metabolized into active metabolites that retain or enhance biological activity .

Data Table: Summary of Biological Activities

Activity Type Related Compounds Effect Observed
AntimicrobialThiazole derivativesInhibition of bacterial growth
AntifungalThiazole derivativesActivity against Candida species
AnticancerThiazole-based compoundsInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare (2Z)-N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine, and how is its structure validated?

  • Synthesis : A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas, using sodium tert-butoxide as a base, is a common approach for analogous thiazole-imine derivatives. Reaction optimization (e.g., molar ratios, solvent systems) is critical for moderate yields (40–70%) .
  • Characterization :

  • FT-IR : Peaks at ~1595–1621 cm⁻¹ confirm C=N stretching; ~3300–3550 cm⁻¹ indicates N-H bonds .
  • NMR : ¹H NMR aromatic protons appear as multiplets (δ 6.4–8.3 ppm), with distinct signals for imine NH (~δ 10.1 ppm) and aliphatic butyl chains (δ 1.0–4.2 ppm) .
  • Elemental Analysis : Matches calculated values for C, H, N, and S (±0.3% tolerance) .

Q. What spectroscopic features distinguish the nitro group and thiazole core in this compound?

  • Nitro Group :

  • IR : Strong asymmetric stretching at ~1340–1558 cm⁻¹ (NO₂) .
  • ¹H NMR : Deshielding effects on adjacent aromatic protons (δ 7.5–8.2 ppm) due to electron-withdrawing nitro .
    • Thiazole Core :
  • ¹³C NMR : Thiazole carbons resonate at δ 114–149 ppm; C=N imine carbons appear at δ 145–149 ppm .

Q. How do substituents (e.g., nitro, butyl chains) influence the compound’s reactivity?

  • Nitro Group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction reactions .
  • Butyl Chains : Increase lipophilicity, affecting solubility in polar solvents (e.g., DMSO > methanol) and steric hindrance in reactions .

Advanced Research Questions

Q. What strategies improve synthetic yield and purity of this compound?

  • Reaction Optimization :

  • Use anhydrous ethanol as solvent to minimize side reactions .
  • Slow addition of diazonium salts to thiourea derivatives to control exothermicity .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/water) enhances purity .

Q. How does tautomerism affect NMR interpretation, and how can it be resolved?

  • Tautomeric Forms : Imine (C=N) and amine (NH) tautomers may coexist, leading to split or broadened NMR signals. For example, a 50:50 ratio of amine:imine forms can complicate δ 10–11 ppm NH signals .
  • Resolution :

  • Variable-temperature NMR (e.g., 25°C vs. 60°C) to observe dynamic equilibria .
  • Deuterated solvents (CDCl₃) and 2D NMR (¹H-¹³C HSQC) to assign overlapping peaks .

Q. What computational methods predict electronic properties or biological interactions?

  • DFT Studies : Optimize geometry and calculate HOMO-LUMO gaps (e.g., using Gaussian09) to predict redox behavior .
  • Docking Simulations : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes with nitro-reductase activity) .

Q. How can contradictory spectral data (e.g., unexpected IR/NMR peaks) be analyzed?

  • Case Example : Discrepancies in aromatic proton splitting (δ 7.03–7.67 ppm vs. δ 7.5–8.2 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities .
  • Resolution :

  • Repeat analysis with purified samples.
  • Compare with analogous compounds (e.g., 3-aryl thiazole-imines) to identify substituent-specific shifts .

Methodological Notes

  • Spectral Referencing : Use tetramethylsilane (TMS) as an internal standard for NMR .
  • Chromatography : TLC (cyclohexane/ethyl acetate, 2:1) monitors reaction progress .
  • Safety Protocols : Handle diazonium salts at low temperatures (<5°C) to prevent decomposition .

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